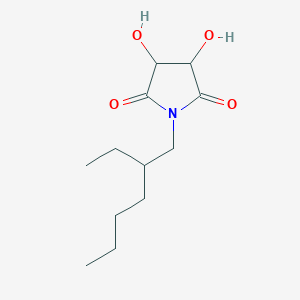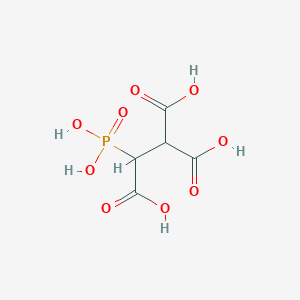
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of pyrocatechol, pyrazole, and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- typically involves the condensation of pyrocatechol with 3,5-dimethyl-1-pyrazole and a thiazole derivative. The reaction conditions often require the use of a suitable solvent, such as toluene, and a catalyst to facilitate the condensation process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
化学反应分析
Types of Reactions
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds. These products can have different properties and applications depending on the nature of the substituents introduced.
科学研究应用
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can mimic the active sites of metalloenzymes . These complexes can catalyze various biochemical reactions, leading to the desired biological effects. Additionally, the compound’s aromatic rings and heterocyclic moieties allow it to interact with proteins and nucleic acids, influencing their function and activity.
相似化合物的比较
Similar Compounds
Trispyrazolylborate: A tripodal ligand that forms stable metal complexes.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borate: Another tripodal ligand with similar coordination properties.
Uniqueness
Pyrocatechol, 4-(2-(3,5-dimethyl-1-pyrazolyl)-4-thiazolyl)- is unique due to its combination of pyrocatechol, pyrazole, and thiazole moieties, which provide a distinct set of chemical and biological properties. This uniqueness allows it to form complexes with different metal ions and exhibit a wide range of activities compared to other similar compounds.
属性
| 75007-31-7 | |
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13N3O2S/c1-8-5-9(2)17(16-8)14-15-11(7-20-14)10-3-4-12(18)13(19)6-10/h3-7,18-19H,1-2H3 |
InChI 键 |
KWBGYGKODFZVHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC(=C(C=C3)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
